molecular formula C9H8O3 B7903516 2-oxoethyl Benzoate

2-oxoethyl Benzoate

Cat. No. B7903516
M. Wt: 164.16 g/mol
InChI Key: OQEDEGGYERFFGP-UHFFFAOYSA-N
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Description

2-Oxoethyl benzoate is a chemical compound with the molecular formula C9H8O3 . It is also known by other names such as 2-benzoyloxyethanal and acetaldehyde, 2-(benzoyloxy)- . Its average mass is 164.158 Da and its monoisotopic mass is 164.047348 Da .


Synthesis Analysis

The synthesis of 2-oxoethyl benzoate or similar compounds often involves the reaction of a bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature .


Physical And Chemical Properties Analysis

2-Oxoethyl benzoate has a molecular formula of C9H8O3, an average mass of 164.158 Da, and a monoisotopic mass of 164.047348 Da .

Scientific Research Applications

Synthesis of Adamantane-Based Ester Derivatives

In a study, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .

Antioxidant Activities

Compounds synthesized from 2-oxoethyl Benzoate exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test . This suggests potential applications in health and wellness products that aim to combat oxidative stress.

Anti-Inflammatory Activities

Some compounds derived from 2-oxoethyl Benzoate show good anti-inflammatory activities in the evaluation of albumin denaturation . This indicates potential use in the development of anti-inflammatory drugs.

Proteomics Research

2-oxoethyl Benzoate derivatives are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions and dynamics.

Drug Design

Adamantyl-based compounds, which can be synthesized from 2-oxoethyl Benzoate, are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .

Material Science

2-oxoethyl Benzoate and its derivatives could potentially be used in material science . The unique properties of these compounds might be useful in the development of new materials with specific characteristics.

properties

IUPAC Name

2-oxoethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDEGGYERFFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxoethyl Benzoate

Synthesis routes and methods I

Procedure details

This known intermediate was prepared by portionwise addition of NaIO4 (80 g) to a mixture of 1-benzoyl glycerol (50 g), CH2Cl2 (500 ml), and H2O (25 ml) under vigorous stirring at room temperature. The resulting solution was stirred for 2 hours, MgSO4 (100 g) was added and the solution stirred for an additional 30 minutes. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure product.
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This known intermediate was prepared by portionwise addition of NaIO4 (80 g) to a mixture of 1-benzoyl glycerol (50 g), CH2Cl2 (500 ml), and H2O (25 ml) under vigorous stirring at room temperature. The resulting solution was stirred for 2 hours, MgSO4 (100 g) was added and the solution stirred for an additional 30 minutes. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure product.
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This known intermediate was prepared by a previously unreported method from the known 1-benzoyl glycerol. Thus, 50 g of the latter in a mixture of 500 ml of CH2Cl2 and 25 ml of H2O was treated portion-wise with 80 g of NaIO4 under vigorous stirring at room temperature. After addition, stirring was continued for 2 h after which time 100 g of MgSO4 was added and stirring continued for 30 min. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure (VII) b.p. 92–94°/0.25 mm. 1H NMR (200 MHz; TMS as internal reference)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxoethyl Benzoate
Reactant of Route 2
2-oxoethyl Benzoate
Reactant of Route 3
Reactant of Route 3
2-oxoethyl Benzoate
Reactant of Route 4
2-oxoethyl Benzoate
Reactant of Route 5
Reactant of Route 5
2-oxoethyl Benzoate
Reactant of Route 6
2-oxoethyl Benzoate

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